molecular formula C8H8ClN3O B179793 2-chloro-5-ethyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 129872-85-1

2-chloro-5-ethyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No. B179793
M. Wt: 197.62 g/mol
InChI Key: DNRBPQVAJGNGEM-UHFFFAOYSA-N
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Description

“2-chloro-5-ethyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one” is a chemical compound that is part of the pyrrolo[3,2-d]pyrimidine class . This class of compounds has been found to have significant biological activity, including anticancer properties . They are known to inhibit VEGFR2 kinase, which is involved in the proliferation of human umbilical vein endothelial cells .


Synthesis Analysis

The synthesis of pyrrolo[3,2-d]pyrimidine compounds involves chemical modifications into its N-5 side chain and conversion of the chemically modified compounds into their salts . The process involves the use of various reagents and solvents, and the reaction is typically carried out at elevated temperatures .


Molecular Structure Analysis

The molecular structure of “2-chloro-5-ethyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one” is based on the pyrrolo[3,2-d]pyrimidine core . This core structure is often modified with various substituents to enhance its biological activity .


Chemical Reactions Analysis

Pyrrolo[3,2-d]pyrimidine compounds undergo various chemical reactions during their synthesis . For example, the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with methyl iodide results in a 7-methyl product . This product can then react with an appropriate amine to give the respective 4-alkylamino-7-methyl-7H-pyrrolo[2,3-d]pyrimidine compound .

Future Directions

The future directions for research on “2-chloro-5-ethyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one” and related compounds could involve further exploration of their biological activity and potential therapeutic applications . For example, they could be investigated as potential anticancer agents due to their ability to inhibit VEGFR2 kinase .

properties

IUPAC Name

2-chloro-5-ethyl-3H-pyrrolo[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3O/c1-2-12-4-3-5-6(12)7(13)11-8(9)10-5/h3-4H,2H2,1H3,(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNRBPQVAJGNGEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC2=C1C(=O)NC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101180921
Record name 2-Chloro-5-ethyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101180921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-5-ethyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

CAS RN

129872-85-1
Record name 2-Chloro-5-ethyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129872-85-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-ethyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101180921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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